N-(4-bromophenyl)-N'-(3-hydroxypropyl)ethanediamide
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Overview
Description
N-(4-bromophenyl)-N’-(3-hydroxypropyl)ethanediamide is an organic compound characterized by the presence of a bromophenyl group and a hydroxypropyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-(3-hydroxypropyl)ethanediamide typically involves the reaction of 4-bromoaniline with 3-chloropropanol in the presence of a base to form an intermediate. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of N-(4-bromophenyl)-N’-(3-hydroxypropyl)ethanediamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N’-(3-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is N-(4-bromophenyl)-N’-(3-oxopropyl)ethanediamide.
Reduction: The major product is N-(phenyl)-N’-(3-hydroxypropyl)ethanediamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(4-bromophenyl)-N’-(3-hydroxypropyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N’-(3-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-(3-hydroxypropyl)ethanediamide
- N-(4-fluorophenyl)-N’-(3-hydroxypropyl)ethanediamide
- N-(4-methylphenyl)-N’-(3-hydroxypropyl)ethanediamide
Uniqueness
N-(4-bromophenyl)-N’-(3-hydroxypropyl)ethanediamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, or methylated analogs, the brominated compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H13BrN2O3 |
---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
N'-(4-bromophenyl)-N-(3-hydroxypropyl)oxamide |
InChI |
InChI=1S/C11H13BrN2O3/c12-8-2-4-9(5-3-8)14-11(17)10(16)13-6-1-7-15/h2-5,15H,1,6-7H2,(H,13,16)(H,14,17) |
InChI Key |
VBCMAGMDRFHMON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCCO)Br |
Origin of Product |
United States |
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